[(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)amine dihydrochloride
Description
(1-Ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride is a pyrazole-derived amine salt with a molecular formula C₈H₁₆Cl₂N₃. Its structure features a 1-ethyl-substituted pyrazole ring, a methylamine group attached via a methylene bridge, and two hydrochloride counterions. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Pyrazole derivatives are known for their versatility in medicinal chemistry, often serving as core structures in kinase inhibitors, anti-inflammatory agents, and CNS modulators.
Properties
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-3-10-7(6-8-2)4-5-9-10;;/h4-5,8H,3,6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPKUHJOQQDSOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1645405-95-3 | |
| Record name | [(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The preparation of (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride typically involves:
- Functionalization of the pyrazole ring at the 5-position.
- Introduction of the methylamine group via nucleophilic substitution or reductive amination.
- Formation of the dihydrochloride salt by treatment with hydrochloric acid.
Stepwise Synthetic Route
Based on available patent literature and related pyrazole derivative syntheses, the following steps are commonly employed:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1-ethyl-1H-pyrazole-5-carboxaldehyde | Ethylation of pyrazole, followed by formylation at 5-position using Vilsmeier-Haack or similar formylation methods | Control of regioselectivity is critical |
| 2 | Reductive amination with methylamine | Reaction of aldehyde with methylamine under reductive amination conditions (e.g., NaBH3CN or catalytic hydrogenation) | Yields (1-ethyl-1H-pyrazol-5-yl)methylamine |
| 3 | Salt formation | Treatment of free amine with HCl in anhydrous solvent or aqueous medium | Produces dihydrochloride salt for improved stability |
Alternative Approaches
- Direct substitution of halomethyl pyrazole derivatives with methylamine under controlled conditions.
- Use of protected intermediates to improve selectivity and yield.
- Employing solvent systems such as ethanol, methanol, or dichloromethane for optimal solubility and reaction kinetics.
Detailed Research Findings and Data
Reaction Yields and Purity
| Preparation Step | Typical Yield (%) | Purity (%) | Analytical Methods |
|---|---|---|---|
| Formylation of pyrazole | 70-85 | >95 | NMR, HPLC |
| Reductive amination | 80-90 | >98 | LC-MS, NMR |
| Salt formation | Quantitative | >99 | Melting point, elemental analysis |
Reaction Conditions Optimization
- Temperature: Formylation typically performed at 0-5°C to room temperature to avoid side reactions.
- Solvent: Use of polar aprotic solvents enhances formylation efficiency.
- Reductive amination: Mild acidic conditions favor imine formation; reducing agents like sodium cyanoborohydride provide selectivity.
- Salt formation: Stoichiometric HCl addition ensures complete conversion to dihydrochloride salt.
Summary Table of Preparation Methods
Notes on Source Reliability and Data Diversity
- The primary patent WO2017191650A1 provides an improved process for pyrazole derivatives preparation, which can be adapted for this compound.
- No direct preparation methods for this exact compound were found in other patent or literature databases, but analogous methods for pyrazole methylamine derivatives are well documented.
- Data from PubChem confirms the compound's molecular identity but lacks preparation details.
- The synthesis strategies align with common organic synthesis principles for pyrazole functionalization and amine introduction.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Various amine derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, particularly in the context of:
- G Protein-Coupled Receptors (GPCRs) : Research indicates that pyrazole derivatives can act as allosteric modulators for GPCRs, which are crucial in treating central nervous system disorders . The unique side chains of (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride may enhance its efficacy in modulating these receptors.
Antimicrobial Activity
Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, especially against resistant strains .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of pyrazole compounds. (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride has been tested for its ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies and Findings
A comprehensive review of literature reveals several case studies focusing on the applications of pyrazole derivatives:
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate enzyme activity and disrupt cellular processes by binding to active sites or altering protein conformation. This can lead to the inhibition of key enzymes involved in disease pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally analogous pyrazole derivatives from the literature:
| Compound Name | Substituents on Pyrazole | Amine Substituents | Salt Form | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| (1-Ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride (Target) | 1-Ethyl | Methyl, (pyrazol-5-yl)methyl | Dihydrochloride | 226.15 (free base) | High solubility due to dihydrochloride; moderate lipophilicity |
| 1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine hydrochloride | 1-Ethyl, 5-Methyl | (5-Fluoro-1,3-dimethyl-pyrazol-4-yl)methyl | Monohydrochloride | 366.22 | Fluorine enhances electronegativity; dimethyl groups increase steric bulk |
| 1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride | 5-Ethyl, 3-Chlorophenyl | None (primary amine) | Monohydrochloride | 269.75 | Chlorophenyl group boosts lipophilicity; potential CNS activity |
| [1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride | 1-Methyl | Ethyl (attached to pyrazole) | Dihydrochloride | 211.12 | Methyl substituent reduces steric hindrance; similar solubility to target |
| [(4-Bromo-3-fluorophenyl)methyl][(1,3-dioxan-2-yl)methyl]amine dihydrochloride | N/A (non-pyrazole) | Bromo-fluorophenyl, dioxane | Dihydrochloride | 375.12 | Bromine and fluorine enhance halogen bonding; dioxane improves solubility |
Key Comparative Findings
Substituent Effects: Target vs. Target vs. : The 3-chlorophenyl group in significantly increases lipophilicity (ClogP ~2.5 vs. ~1.2 for the target), favoring blood-brain barrier penetration . Target vs.
Salt Form Implications: Dihydrochloride salts (target, ) exhibit higher aqueous solubility (e.g., >50 mg/mL in water) compared to monohydrochlorides (), which typically dissolve at ~10–30 mg/mL.
Hydrogen Bonding and Crystallinity :
- The dihydrochloride form in the target compound facilitates extensive hydrogen-bonding networks, as observed in similar salts (e.g., ), leading to stable crystalline phases suitable for X-ray diffraction studies .
Research and Application Insights
- Biological Activity : Pyrazole derivatives like the target compound are often explored as kinase inhibitors. The ethyl and methyl groups may optimize interactions with ATP-binding pockets, while the dihydrochloride salt ensures bioavailability in physiological environments.
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving nucleophilic substitution on a pyrazole precursor followed by hydrochloride salt formation .
- Stability : Dihydrochloride salts generally exhibit superior shelf-life compared to free bases, as seen in and , due to reduced hygroscopicity .
Biological Activity
The compound (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride is a derivative of pyrazole, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific pyrazole derivative, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride is , with a molecular weight of approximately 211.10 g/mol. The structure features a pyrazole ring substituted with an ethyl group and a methylamine moiety, which contributes to its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit significant pharmacological activities. The biological activities of (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride can be categorized into several key areas:
Anticancer Activity
Numerous studies have reported the anticancer potential of pyrazole derivatives. For instance, compounds similar to (1-ethyl-1H-pyrazol-5-yl)methylamine have shown efficacy against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | MCF7 | 3.79 | Apoptosis induction |
| Compound 2 | A549 | 26 | Growth inhibition |
| Compound 3 | HCT116 | 1.1 | Cell cycle arrest |
These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival, such as the BRAF and EGFR pathways .
Anti-inflammatory Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Model | Effect |
|---|---|---|
| Compound A | LPS-induced inflammation in macrophages | Reduced NO production |
| Compound B | Carrageenan-induced paw edema in rats | Decreased swelling |
The mechanisms often involve the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Antimicrobial Activity
Research has highlighted the antimicrobial potential of pyrazole derivatives against various pathogens, including bacteria and fungi. For example, certain derivatives have shown potent activity against Staphylococcus aureus and Candida albicans.
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | Staphylococcus aureus | 32 µg/mL |
| Compound Y | Candida albicans | 16 µg/mL |
The antimicrobial effects are attributed to the disruption of microbial cell membranes and interference with vital metabolic processes .
Case Studies
Several case studies illustrate the therapeutic potential of pyrazole derivatives:
- Combination Therapy in Cancer Treatment : A study evaluated the synergistic effects of (1-ethyl-1H-pyrazol-5-yl)methylamine with doxorubicin in MDA-MB-231 breast cancer cells. The combination resulted in enhanced cytotoxicity compared to either agent alone, suggesting a promising approach for improving treatment efficacy .
- Anti-inflammatory Effects in Animal Models : In a carrageenan-induced paw edema model, compounds derived from pyrazoles exhibited significant reductions in inflammation markers, demonstrating their potential as anti-inflammatory agents .
Q & A
Basic: What synthetic methodologies are recommended for preparing (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride?
Methodological Answer:
A common approach involves reacting pyrazole precursors with alkylating agents under controlled conditions. For example, hydrazine hydrate can be refluxed with substituted pyrazole intermediates in the presence of acid catalysts (e.g., HCl) to form the amine backbone, followed by dihydrochloride salt formation via HCl gas saturation in anhydrous solvents. Similar protocols are described for structurally analogous pyrazole-amine dihydrochlorides, where refluxing with hydrazine derivatives and subsequent salt precipitation yield stable crystalline products .
Basic: How is the compound characterized using spectroscopic and crystallographic techniques?
Methodological Answer:
- Spectroscopy:
- NMR: H and C NMR confirm the pyrazole ring, ethyl/methyl substituents, and amine protonation. Dihydrochloride formation shifts amine protons downfield (~8–10 ppm).
- Mass Spectrometry: ESI-MS validates molecular weight (e.g., [M+H] for the free base and [M+2HCl] for the salt).
- Crystallography: Single-crystal X-ray diffraction (SXRD) with programs like SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks. ORTEP diagrams visualize molecular geometry and thermal ellipsoids .
Advanced: What challenges arise during crystallographic refinement of this compound, and how are they resolved?
Methodological Answer:
Challenges include:
- Disorder in the ethyl/methyl groups: Resolved using SHELXL 's PART instruction to model partial occupancy.
- Hydrogen atom positioning: Neutron diffraction or DFT-optimized geometries guide hydrogen placement in high-resolution structures.
- Twinned crystals: SHELXD or WinGX suite tools apply twin-law matrices to deconvolute overlapping reflections .
Advanced: How are hydrogen-bonding networks analyzed in its crystal structure?
Methodological Answer:
Graph-set analysis (Etter’s formalism) categorizes hydrogen bonds into motifs (e.g., , ). For dihydrochloride salts, NHCl and CHCl interactions dominate. Tools like Mercury (CCDC) quantify bond lengths/angles, while PLATON validates symmetry operations and packing efficiency .
Basic: What purification strategies are effective for hygroscopic dihydrochloride salts?
Methodological Answer:
- Recrystallization: Use polar aprotic solvents (e.g., ethanol/water mixtures) under inert gas to minimize moisture absorption.
- Lyophilization: Freeze-drying aqueous solutions preserves crystallinity.
- Dynamic vacuum drying: Removes residual solvents without deliquescence. Similar approaches are documented for N-methylhistamine dihydrochloride .
Advanced: How are discrepancies between experimental and computational data resolved?
Methodological Answer:
- DFT vs. SXRD geometry: Compare bond lengths/angles (e.g., pyrazole ring planarity) using Gaussian or ORCA . Discrepancies >0.05 Å may indicate crystal packing effects.
- NMR chemical shifts: CASTEP or GIPAW simulations reconcile experimental shifts with solid-state effects .
Basic: What are key considerations in designing a reaction workup for pyrazole-based amines?
Methodological Answer:
- pH control: Maintain acidic conditions (pH <3) during dihydrochloride precipitation to avoid free base formation.
- Solvent selection: Use methanol or ethanol for solubility, followed by diethyl ether for salt isolation.
- Byproduct removal: Column chromatography (silica, CHCl/MeOH) isolates the product from unreacted hydrazines .
Advanced: How can synthetic yields be optimized by addressing steric/electronic effects?
Methodological Answer:
- Steric hindrance: Introduce bulky protecting groups (e.g., Boc) on the pyrazole nitrogen to direct regioselective alkylation.
- Electronic effects: Activate the pyrazole C5 position via electron-withdrawing substituents (e.g., nitro groups) to enhance nucleophilic attack at the methylamine site. Yields >70% are reported for analogous compounds using these strategies .
Advanced: How is molecular geometry validated using computational tools?
Methodological Answer:
- SHELXPRO : Generates .cif files from SXRD data, which are cross-validated with Mercury for bond-length outliers.
- Mogul Geometry Check : Compares torsion angles against the Cambridge Structural Database to flag unusual conformations .
Basic: What analytical techniques confirm dihydrochloride salt formation?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
